N-(oxepan-4-yl)pyrimidin-2-amine
Description
N-(oxepan-4-yl)pyrimidin-2-amine is a pyrimidine derivative featuring a seven-membered oxepane ring attached to the pyrimidin-2-amine core.
Properties
IUPAC Name |
N-(oxepan-4-yl)pyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c1-3-9(4-8-14-7-1)13-10-11-5-2-6-12-10/h2,5-6,9H,1,3-4,7-8H2,(H,11,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTNAEDLEXNSBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCOC1)NC2=NC=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(oxepan-4-yl)pyrimidin-2-amine typically involves the reaction of pyrimidin-2-amine with oxepan-4-yl derivatives under controlled conditions. One common method includes:
Starting Materials: Pyrimidin-2-amine and oxepan-4-yl chloride.
Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an aprotic solvent like dichloromethane at room temperature.
Procedure: The oxepan-4-yl chloride is added dropwise to a solution of pyrimidin-2-amine and triethylamine in dichloromethane. The mixture is stirred for several hours, followed by purification through column chromatography to obtain the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and continuous flow systems to enhance yield and efficiency.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the oxepan-4-yl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Lithium aluminum hydride in tetrahydrofuran at reflux temperature.
Substitution: Sodium hydride in dimethylformamide at elevated temperatures.
Major Products:
Oxidation: Formation of N-(oxepan-4-yl)pyrimidin-2-one.
Reduction: Formation of this compound derivatives with reduced functional groups.
Substitution: Formation of various substituted pyrimidines depending on the nucleophile used.
Scientific Research Applications
N-(oxepan-4-yl)pyrimidin-2-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antiviral, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-(oxepan-4-yl)pyrimidin-2-amine involves its interaction with specific molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with receptor binding sites. These interactions can lead to alterations in cellular pathways, resulting in therapeutic effects such as inhibition of cancer cell proliferation or reduction of inflammation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following section compares N-(oxepan-4-yl)pyrimidin-2-amine with key analogs, focusing on structural features, synthesis, physicochemical properties, and biological activities.
Key Observations :
- Unlike halogenated derivatives (e.g., T132, 4-(naphthalen-1-yloxy)-N-(p-fluorophenyl)pyrimidin-2-amine), the oxepane lacks electronegative atoms, which may reduce off-target interactions but limit hydrogen-bonding capabilities .
Physicochemical Properties
Key Observations :
- The oxepane group likely enhances aqueous solubility compared to highly aromatic analogs like T130 and 4-(naphthalen-1-yloxy)-N-(p-fluorophenyl)pyrimidin-2-amine due to its oxygen atom and reduced hydrophobicity .
- Predicted LogP values suggest improved bioavailability relative to triarylmethyl derivatives.
Key Observations :
- The oxepane substituent may confer metabolic stability, as seen in other ether-containing kinase inhibitors (e.g., palbociclib analogs) .
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